

Spectroscopic Profile of 2-Ethylcrotonaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-Ethylcrotonaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Ethylcrotonaldehyde** (CAS No: 19780-25-7), a key intermediate in various chemical syntheses. This document compiles predicted and available experimental data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also presented to aid in research and development.

Spectroscopic Data Summary

The following tables summarize the expected and reported quantitative spectroscopic data for **2-Ethylcrotonaldehyde**. Due to the limited availability of specific experimental data in public databases, predicted values based on the analysis of similar α,β -unsaturated aldehydes are also included for a comprehensive understanding.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aldehydic H	9.0 - 10.0	Singlet	-
Vinylic H	6.5 - 7.5	Quartet	~ 7
Methylene H (-CH ₂ -)	2.0 - 2.5	Quartet	~ 7.5
Methyl H (vinylic)	1.8 - 2.2	Doublet	~ 7
Methyl H (ethyl)	1.0 - 1.3	Triplet	~ 7.5

Table 2: ¹³C NMR Spectroscopic Data

Carbon Assignment	Chemical Shift (δ , ppm)
Carbonyl C (C=O)	190 - 205
Vinylic C (α -carbon)	135 - 150
Vinylic C (β -carbon)	145 - 160
Methylene C (-CH ₂ -)	20 - 30
Methyl C (vinylic)	10 - 20
Methyl C (ethyl)	10 - 15

“

A ¹³C NMR spectrum for **2-Ethylcrotonaldehyde** is available from suppliers like Sigma-Aldrich, though specific chemical shift values are not detailed here.[\[1\]](#)[\[2\]](#)

Table 3: Infrared (IR) Spectroscopic Data

Functional Group	Absorption Range (cm ⁻¹)	Intensity
C=O Stretch (conjugated aldehyde)	1685 - 1710	Strong
C=C Stretch (conjugated)	1620 - 1650	Medium
Aldehydic C-H Stretch	2700 - 2760 and 2800 - 2860	Medium, often two bands
Vinyllic C-H Stretch	3000 - 3100	Medium
Aliphatic C-H Stretch	2850 - 3000	Medium to Strong

“

For α,β -unsaturated aldehydes, the carbonyl (C=O) stretching vibration is typically observed in the 1685-1710 cm⁻¹ range.^{[1][3][4][5][6]} The characteristic aldehydic C-H stretching appears as two weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹.^{[1][3][4][5][6][7]}

Table 4: Mass Spectrometry (MS) Data

Fragmentation Ion	Predicted m/z	Description
[M] ⁺	98	Molecular Ion
[M-1] ⁺	97	Loss of aldehydic proton
[M-29] ⁺	69	α -cleavage, loss of CHO
[M-43] ⁺	55	McLafferty rearrangement

“

The molecular weight of **2-Ethylcrotonaldehyde** is 98.14 g/mol ^[1] In mass spectrometry, aldehydes typically show a molecular ion peak. Common fragmentation patterns include α -cleavage (loss of the CHO group) and the McLafferty rearrangement. ^{[8][9]}

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Transition	Predicted λ_{max} (nm)	Solvent
$\pi \rightarrow \pi$	210 - 240	Ethanol or Hexane
$n \rightarrow \pi$	300 - 350	Ethanol or Hexane

“

As a conjugated system, **2-Ethylcrotonaldehyde** is expected to exhibit a $\pi \rightarrow \pi^*$ transition at a longer wavelength compared to non-conjugated aldehydes. The $n \rightarrow \pi^*$ transition will also be present but with a weaker intensity.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation. The following are generalized protocols that can be adapted for the analysis of **2-Ethylcrotonaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of purified **2-Ethylcrotonaldehyde** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , Acetone- d_6) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

- ^1H NMR Spectroscopy:
 - Instrument: 400 MHz or higher field NMR spectrometer.
 - Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-32.
 - Relaxation delay: 1-2 s.
 - Acquisition time: 2-4 s.
 - Spectral width: -2 to 12 ppm.
- ^{13}C NMR Spectroscopy:
 - Instrument: 100 MHz or higher field NMR spectrometer.
 - Parameters:
 - Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of scans: 1024 or more, depending on sample concentration.
 - Relaxation delay: 2 s.
 - Acquisition time: 1-2 s.
 - Spectral width: -5 to 220 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: As a liquid, **2-Ethylcrotonaldehyde** can be analyzed neat. Place a drop of the neat liquid between two KBr or NaCl plates to form a thin film.
- Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

- Parameters:
 - Scan range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.
 - A background spectrum of the clean plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

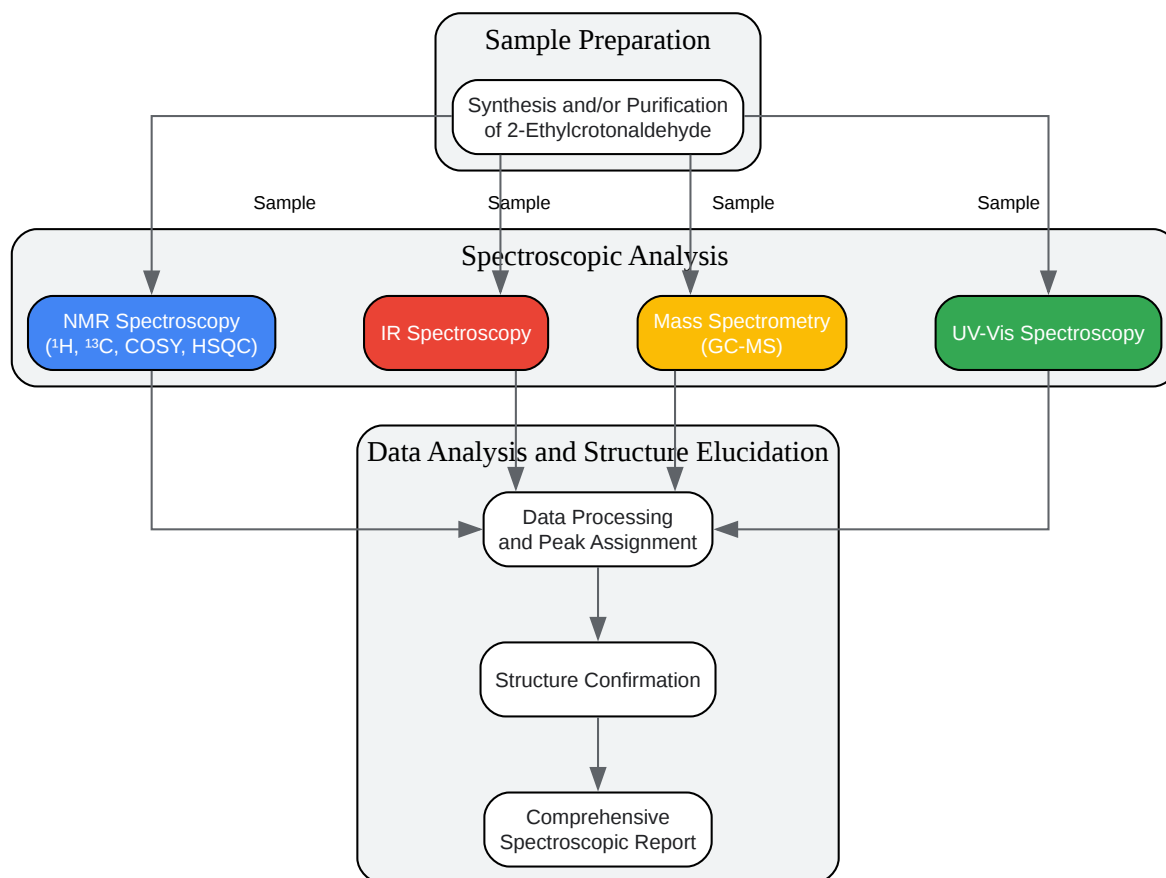
- Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.
- GC Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).
 - Injector temperature: 250 °C.
 - Oven program: Start at a suitable temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.
 - Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).
- MS Conditions:
 - Ionization mode: Electron Ionization (EI) at 70 eV.
 - Mass range: m/z 30 - 300.
 - Source temperature: 230 °C.
 - Quadrupole temperature: 150 °C.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of **2-Ethylcrotonaldehyde** in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane). The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λ_{max} . A typical starting concentration would be in the range of 10^{-4} to 10^{-5} M.
- **Instrumentation:** Dual-beam UV-Vis spectrophotometer.
- **Procedure:**
 - Use a matched pair of quartz cuvettes (1 cm path length).
 - Fill the reference cuvette with the pure solvent.
 - Fill the sample cuvette with the prepared solution.
 - Record the spectrum over a range of approximately 200 - 400 nm.
 - The wavelength of maximum absorbance (λ_{max}) should be identified.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **2-Ethylcrotonaldehyde**.



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Caption: A logical workflow for the spectroscopic analysis of **2-Ethylcrotonaldehyde**.

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